molecular formula C18H19N5O B2957188 5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 931358-57-5

5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2957188
CAS No.: 931358-57-5
M. Wt: 321.384
InChI Key: FZYVRDMGQSPKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a benzyl group at the carboxamide nitrogen (N-benzyl), and a 4-methylbenzyl group at position 1 (Figure 1). The compound’s structure allows for diverse interactions with biological targets, influenced by the electronic and steric properties of its substituents.

Properties

IUPAC Name

5-amino-N-benzyl-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-13-7-9-15(10-8-13)12-23-17(19)16(21-22-23)18(24)20-11-14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYVRDMGQSPKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-benzyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological implications of this compound based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine, followed by an intramolecular cyclization to form the triazole ring. The synthesis method has been optimized for efficiency and yield, producing various derivatives with potential biological activity .

Molecular Structure

The molecular structure of this compound features a triazole ring that is crucial for its biological properties. The crystal structure analysis reveals that the five-membered ring is planar, with specific bond lengths indicating tautomeric forms that may influence its reactivity and interactions with biological targets .

Antiproliferative Effects

Recent studies have demonstrated that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values in the nanomolar range against HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. These findings suggest that the compound may inhibit cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

Cell Line IC50 (nM) Mechanism of Action
HeLa30–43Tubulin inhibition
A549160–240Apoptosis induction
HT-2967–160Cell cycle arrest

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, which is critical for cell division .
  • Induction of Apoptosis : Studies indicate that these compounds can trigger intrinsic apoptotic pathways, as evidenced by mitochondrial depolarization and caspase activation .

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives in vitro. The compound demonstrated superior activity compared to traditional chemotherapeutics like CA-4 (Combretastatin A-4), particularly against resistant cancer cell lines .

In vivo studies using zebrafish models further supported these findings, showing that the compound effectively reduced tumor growth without significant toxicity .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features and Analogues

Triazole-4-carboxamides share a common scaffold but differ in substituents at positions 1 (R₁), 5 (R₅), and the carboxamide nitrogen (Rₙ). Below is a comparative analysis with structurally related compounds:

Compound Name / ID R₁ R₅ Rₙ Key Structural Differences Biological Activity Reference
Target Compound 4-methylbenzyl NH₂ Benzyl - Anticancer (renal, CNS)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-methylphenyl NH₂ 2,5-dichlorophenyl Dichlorophenyl at Rₙ Antiproliferative (renal cancer RXF 393 cells, GP = -13.42%)
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 2-fluorophenyl C₂H₅ Quinolin-2-yl Ethyl at R₅, fluorophenyl at R₁ Inhibits Wnt/β-catenin pathway; improves glucose/lipid metabolism
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives 4-methylphenyl CH₃ Varied amines (e.g., morpholino) Methyl at R₅ instead of NH₂ Variable activity; lower hydrogen-bonding potential
Carboxyamidotriazole (CAI) 3,5-dichloro-4-(4-chlorobenzoyl)benzyl NH₂ H Complex benzophenone substituent at R₁ Calcium influx inhibition; phase I clinical trials (cancer)
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl NH₂ H Carbamoylmethyl at R₁ Inhibits bacterial SOS response (LexA cleavage)

Notes:

  • R₁ : Substituents here influence lipophilicity and target selectivity. The 4-methylbenzyl group in the target compound balances hydrophobicity and steric bulk .
  • Rₙ: Aromatic groups (e.g., benzyl, dichlorophenyl) enhance π-π stacking interactions, while heterocycles (e.g., quinolinyl) may redirect activity to specific pathways .
Anticancer Activity
  • The target compound and its dichlorophenyl analogue (Table 1) showed significant antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth percentages (GP) of -13.42% and -27.30%, respectively .
  • Key SAR Insight : The benzyl group at Rₙ and 4-methylbenzyl at R₁ synergize to enhance hydrophobic interactions with cellular targets, while the NH₂ group at R₅ facilitates hydrogen bonding .
Antibacterial Activity
  • The carbamoylmethyl derivative (Table 1) inhibits LexA autoproteolysis, disarming the bacterial SOS response. In contrast, the target compound’s benzyl groups likely reduce cross-reactivity with bacterial targets due to increased steric bulk .
Metabolic Stability
  • CAI (Table 1) is metabolized into inactive fragments (e.g., benzophenone M1), whereas the target compound’s 4-methylbenzyl group may resist oxidative metabolism, improving pharmacokinetics .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 5-Ethyl-2-fluorophenyl Analogue CAI
LogP ~3.2 (estimated) ~2.8 ~4.1
Solubility Moderate (amide backbone) Low (quinoline group) Very low (benzophenone group)
Metabolic Sites Benzylic CH₂ (potential oxidation) Ethyl group (oxidation) Benzyl ether cleavage

Key Observations :

  • The target compound’s moderate logP (~3.2) suggests better membrane permeability than CAI but lower aqueous solubility than the carbamoylmethyl derivative .
  • The amino group at R₅ may reduce first-pass metabolism compared to CAI’s labile benzophenone moiety .

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel triazole-based therapeutics?

  • Methodological Answer :
  • Generative AI models (e.g., REINVENT): Propose novel analogs with optimized ADMET profiles.
  • Automated high-throughput screening (HTS) : Integrates robotic synthesis and assay platforms.
  • Machine learning : Predicts synthetic feasibility using reaction databases (e.g., USPTO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.